Cas no 2168939-10-2 (1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol)

1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol structure
2168939-10-2 structure
Product Name:1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
CAS No:2168939-10-2
MF:C10H13ClN2O
MW:212.676021337509
CID:5725800
PubChem ID:131701634
Update Time:2025-07-15

1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-((5-Chloro-2-iminopyridin-1(2H)-yl)methyl)cyclobutan-1-ol
    • F1910-7579
    • 1-[(5-chloro-2-iminopyridin-1-yl)methyl]cyclobutan-1-ol
    • AKOS040796246
    • starbld0021638
    • 1-[(5-chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
    • 2168939-10-2
    • 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
    • Inchi: 1S/C10H13ClN2O/c11-8-2-3-9(12)13(6-8)7-10(14)4-1-5-10/h2-3,6,12,14H,1,4-5,7H2
    • InChI Key: VOVULZMXWGBPLP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=N)N(C=1)CC1(CCC1)O

Computed Properties

  • Exact Mass: 212.0716407g/mol
  • Monoisotopic Mass: 212.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.3Ų

1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C145371-100mg
1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
2168939-10-2
100mg
$ 95.00 2022-06-06
TRC
C145371-500mg
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$ 365.00 2022-06-06
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$ 570.00 2022-06-06
Life Chemicals
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F1910-7579-0.5g
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1-[(5-chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
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$1684.0 2023-09-07

Additional information on 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

Introduction to 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol (CAS No. 2168939-10-2)

1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2168939-10-2, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of a cyclobutane ring fused with a dihydropyridine core, adorned with a chloro and imino substituents, makes this molecule a subject of intense interest for medicinal chemists.

The structural motif of 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol imparts several key characteristics that are highly relevant in the design of novel therapeutic agents. The dihydropyridine moiety is particularly noteworthy, as it is well-known for its role in the development of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The incorporation of a cyclobutane ring into this framework introduces rigidity, which can enhance binding affinity and selectivity, making it an attractive scaffold for drug design.

In recent years, there has been a surge in research focused on developing new derivatives of dihydropyridines due to their versatility and efficacy. The compound 1-(5-Chloro-2-imino-dihydropyridinylmethyl)cyclobutanecarboxylate, as an analog of 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutanecarboxylate, has been studied for its potential to modulate various biological pathways. These studies have highlighted the importance of the chloro and imino substituents in influencing the pharmacological properties of dihydropyridine derivatives.

The cyclobutane ring in 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-ylmethyl]cyclobutanecarboxylate not only contributes to the overall rigidity but also provides a site for further functionalization. This allows for the exploration of diverse chemical modifications that can fine-tune the biological activity of the molecule. For instance, studies have shown that introducing additional substituents at specific positions on the cyclobutane ring can significantly alter the binding interactions with biological targets.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of new drugs targeting neurological disorders. The dihydropyridine core is known to interact with various neurotransmitter receptors, making it a valuable scaffold for designing molecules that can modulate neuronal activity. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivity profiles of such compounds with high accuracy. This has accelerated the process of identifying promising candidates for further experimental validation.

The synthesis of 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1< strong yol] strong>methyl]cyclobutanecarboxylate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the chloro and imino groups necessitates careful handling to ensure regioselectivity and high yield. Advances in synthetic methodologies have made it possible to achieve these transformations more efficiently, paving the way for large-scale production and further exploration.

In conclusion, 1-[(5-Chloro]cyclobutanecarboxyl)methyl]cyclobutanecarboxyl)methyl]cyclobutanecarboxyl)methyl]cyclobutanecarboxyl)methyl]cyclobutanecarboxyl)methyl]cyclobutanecarboxyl)methyl]cyclobutanecarboxyl)methyl]cyclobutanecarboxyle)methyl]cyclobutanecarboxyle)methyl]cycлобутанол (CAS No. 2168939
10
2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one are poised to play a crucial role in shaping the future of drug discovery.

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